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Compound of Interest

Compound Name: AQ-RA 741

Cat. No.: B1666070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor

(mAChR).[1][2][3] Its high affinity for the M2 receptor subtype, particularly in cardiac tissue,

makes it a valuable tool for in vivo research aimed at understanding the role of M2 receptors in

cardiovascular function and for the preclinical evaluation of novel therapeutic agents targeting

this receptor.[1][2] These application notes provide detailed information and protocols for the

appropriate routes of administration of AQ-RA 741 in in vivo settings.

Chemical and Pharmacological Properties of AQ-RA
741
A thorough understanding of the physicochemical properties of AQ-RA 741 is essential for

appropriate formulation and administration.
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Property Value Reference

Chemical Name

11-[[4-[4-

(Diethylamino)butyl]-1-

piperidinyl]acetyl]-5,11-

dihydro-6H-pyrido[2,3-b][1]

[3]benzodiazepin-6-one

Molecular Weight 463.62 g/mol [3]

Formula C27H37N5O2 [3]

Solubility
Soluble to 100 mM in 1eq. HCl,

DMSO, and ethanol
[3]

Purity ≥98% [3]

Mechanism of Action

Competitive, selective M2

muscarinic acetylcholine

receptor antagonist

[1][2]

Receptor Affinity (pKi) M2: 8.3, M1: 7.7, M3: 6.82 [1]

In Vivo Selectivity

Displays cardioselectivity over

intestinal, tracheal, and

bladder muscarinic receptors.

[1]

[1]

Signaling Pathway of M2 Muscarinic Acetylcholine
Receptor
AQ-RA 741 exerts its effects by blocking the M2 muscarinic acetylcholine receptor, which is

predominantly coupled to the inhibitory G protein, Gαi. Activation of the M2 receptor by

acetylcholine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel

activity, leading to physiological responses such as a decrease in heart rate.
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Recommended Route of Administration:
Intravenous Injection
Based on published in vivo studies, the most appropriate and effective route of administration

for AQ-RA 741 to achieve rapid and systemic effects, particularly for cardiovascular studies, is

intravenous (IV) injection.[1][2] This route ensures immediate bioavailability and precise dose

control.

Experimental Protocol: Intravenous Administration
of AQ-RA 741 in Rats
This protocol provides a general guideline for the intravenous administration of AQ-RA 741 in

rats to study its effects on vagally-induced bradycardia.

Materials:

AQ-RA 741

Vehicle (e.g., sterile saline, or a solubilizing vehicle for poorly soluble compounds)

Anesthetic (e.g., urethane)
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Animal restrainer for rats

Heating lamp or pad to induce vasodilation

27-30 gauge needles and syringes

Catheter for intravenous access (optional, for continuous infusion)

ECG recording equipment

Vagus nerve stimulator

Procedure:

Animal Preparation:

Anesthetize the rat according to an approved institutional animal care and use committee

(IACUC) protocol.

Place the animal on a heating pad to maintain body temperature.

For studies involving vagally-induced bradycardia, the vagus nerve should be carefully

isolated.

Drug Preparation:

Prepare a stock solution of AQ-RA 741 in a suitable solvent such as 1eq. HCl, DMSO, or

ethanol.

For intravenous injection, dilute the stock solution to the desired final concentration using

a sterile, biocompatible vehicle. A common vehicle for intravenous administration is sterile

saline (0.9% NaCl). If solubility is an issue, a co-solvent system such as 10% DMSO in

saline may be used, although it is crucial to run a vehicle control group to account for any

effects of the vehicle itself. A novel vehicle composed of 20% N,N-Dimethylacetamide

(DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been

described for poorly soluble compounds in rats.

Administration:
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Place the rat in a suitable restrainer.

Warm the tail using a heating lamp or warm water to induce vasodilation of the lateral tail

veins.

Disinfect the injection site with 70% ethanol.

Insert the needle into the lateral tail vein and administer the AQ-RA 741 solution as a

bolus injection or a slow infusion.

The injection volume should be kept low, typically 1-5 mL/kg, to avoid fluid overload.

Experimental Measurement:

Record baseline physiological parameters, such as heart rate and blood pressure.

Induce bradycardia through electrical stimulation of the vagus nerve.

Administer AQ-RA 741 intravenously.

Repeat the vagal stimulation at various time points after drug administration to assess the

antagonistic effect of AQ-RA 741 on heart rate.

Dosage:

The effective dose of AQ-RA 741 will depend on the animal model and the specific

experimental endpoint. In studies on rats, cats, and guinea pigs, AQ-RA 741 preferentially

inhibited vagally or agonist-induced bradycardia with a -log ID50 of 7.24-7.53 i.v.[1] This

corresponds to an approximate molar dose range. For practical purposes, a starting dose in the

range of 0.1 to 1 mg/kg intravenously can be considered for dose-response studies. For

comparison, the DR10 (dose producing a tenfold shift in the agonist dose-response curve) for

other M2 muscarinic antagonists in rats has been reported in the range of 0.0026 to 2.6 mg/kg.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo

efficacy of AQ-RA 741.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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